≥75-Fold Lower Pharmacodynamic Potency at the Calcium-Sensing Receptor vs. (R)-Cinacalcet
In the definitive pharmacodynamic characterization by Nemeth et al. (2004), the (S)-enantiomer of cinacalcet (designated S-AMG 073, equivalent to ent-Cinacalcet) was directly compared with (R)-cinacalcet across three independent assay systems: human CaSR-expressing HEK293 cells, primary bovine parathyroid cells, and rat medullary thyroid carcinoma 6-23 cells. In every system, the (S)-enantiomer was at least 75-fold less active than (R)-cinacalcet. Specifically, (R)-cinacalcet exhibited an EC₅₀ of 51 nM for CaSR-mediated intracellular calcium mobilization in HEK293 cells, an IC₅₀ of 28 nM for parathyroid hormone (PTH) suppression in bovine parathyroid cells, and an EC₅₀ of 34 nM for calcitonin secretion in rat MTC 6-23 cells, all measured in the presence of 0.5 mM extracellular Ca²⁺. The (S)-enantiomer failed to achieve comparable efficacy across this entire potency range [1]. This stereoselectivity was confirmed in vivo in rats, where (R)-cinacalcet suppressed serum PTH and blood-ionized Ca²⁺ in a dose-dependent manner, while the (S)-enantiomer showed no meaningful activity [1]. The FDA-approved prescribing information for Sensipar® explicitly states: 'The R-enantiomer is the more potent enantiomer and has been shown to be responsible for pharmacodynamic activity' [2].
| Evidence Dimension | CaSR-mediated pharmacodynamic activity across multiple assay systems (in vitro and in vivo) |
|---|---|
| Target Compound Data | ent-Cinacalcet (S-AMG 073): at least 75-fold less active than (R)-cinacalcet; no quantitative EC₅₀/IC₅₀ achievable within tested concentration ranges |
| Comparator Or Baseline | (R)-Cinacalcet: EC₅₀ = 51 nM (CaSR, HEK293), IC₅₀ = 28 nM (PTH, bovine parathyroid cells), EC₅₀ = 34 nM (calcitonin, rat MTC 6-23) |
| Quantified Difference | ≥75-fold potency reduction for ent-Cinacalcet relative to (R)-cinacalcet across all assay systems |
| Conditions | Human CaSR expressed in HEK293 cells; primary bovine parathyroid cells; rat medullary thyroid carcinoma 6-23 cells; 0.5 mM extracellular Ca²⁺; in vivo rat model (1–36 mg/kg oral dose) |
Why This Matters
This ≥75-fold potency differential defines ent-Cinacalcet as the pharmacodynamically inferior enantiomer, making it essential as a negative control in CaSR functional assays and as the chiral impurity that must be quantified and controlled in (R)-cinacalcet drug substance to ensure therapeutic efficacy.
- [1] Nemeth EF, Heaton WH, Miller M, Fox J, Balandrin MF, Van Wagenen BC, Colloton M, Karbon W, Scherrer J, Shatzen E, Rishton G, Scully S, Qi M, Harris R, Lacey D, Martin D. Pharmacodynamics of the Type II Calcimimetic Compound Cinacalcet HCl. Journal of Pharmacology and Experimental Therapeutics. 2004;308(2):627-635. DOI: 10.1124/jpet.103.057273. View Source
- [2] Sensipar® (cinacalcet hydrochloride) Tablets. Prescribing Information. Amgen Inc. NDA 021688. Section 11: Description. 'The R-enantiomer is the more potent enantiomer and has been shown to be responsible for pharmacodynamic activity.' DailyMed, National Library of Medicine. View Source
